molecular formula C11H11NO3 B1206371 (R)-2-Hydroxy-3-(1H-indol-3-yl)propanoic acid

(R)-2-Hydroxy-3-(1H-indol-3-yl)propanoic acid

Cat. No.: B1206371
M. Wt: 205.21 g/mol
InChI Key: XGILAAMKEQUXLS-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-2-Hydroxy-3-(1H-indol-3-yl)propanoic acid is a chiral compound that belongs to the class of indole derivatives. This compound is structurally related to tryptophan, an essential amino acid, and is characterized by the presence of an indole ring attached to a hydroxypropanoic acid moiety. The compound’s unique structure imparts it with significant biological and chemical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R)-2-Hydroxy-3-(1H-indol-3-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . Another approach is the use of multicomponent reactions, which combine multiple starting materials in a single reaction vessel to produce the desired compound efficiently .

Industrial Production Methods

Industrial production of this compound often involves the use of biocatalysis, where enzymes are employed to catalyze the formation of the compound under mild conditions. This method is preferred due to its high selectivity and environmentally friendly nature .

Chemical Reactions Analysis

Types of Reactions

(R)-2-Hydroxy-3-(1H-indol-3-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens for substitution reactions. The reactions typically occur under mild to moderate conditions, such as room temperature or slightly elevated temperatures .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced indole compounds, and various substituted indole derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of (R)-2-Hydroxy-3-(1H-indol-3-yl)propanoic acid involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors and enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes

Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

(2R)-2-hydroxy-3-(1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C11H11NO3/c13-10(11(14)15)5-7-6-12-9-4-2-1-3-8(7)9/h1-4,6,10,12-13H,5H2,(H,14,15)/t10-/m1/s1

InChI Key

XGILAAMKEQUXLS-SNVBAGLBSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@H](C(=O)O)O

SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)O

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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